molecular formula C12H14O2 B2720359 4-(Pent-4-en-1-yl)benzoic acid CAS No. 99500-48-8

4-(Pent-4-en-1-yl)benzoic acid

Cat. No.: B2720359
CAS No.: 99500-48-8
M. Wt: 190.242
InChI Key: BVICKEGWUPLISP-UHFFFAOYSA-N
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Description

4-(Pent-4-en-1-yl)benzoic acid is an organic compound with the molecular formula C12H14O2. It belongs to the family of benzoic acids and is characterized by a benzene ring substituted with a pent-4-en-1-yl group at the para position and a carboxylic acid group. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pent-4-en-1-yl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with 4-pentenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Alkylation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Pent-4-en-1-yl)benzoic acid undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Corresponding carboxylic acids or ketones

  • Reduction:

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Anhydrous conditions

      Products: Alcohols or alkanes

  • Substitution:

      Reagents: Halogens (e.g., bromine, chlorine)

      Conditions: Presence of a catalyst or under UV light

      Products: Halogenated derivatives

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Bromine in the presence of iron (III) bromide

Major Products:

Scientific Research Applications

4-(Pent-4-en-1-yl)benzoic acid has diverse applications in scientific research:

  • Chemistry:

    • Used as a building block in organic synthesis.
    • Intermediate in the synthesis of more complex molecules.
  • Biology:

    • Studied for its potential biological activity and interactions with biomolecules.
  • Medicine:

    • Investigated for its potential therapeutic properties.
    • Used in the development of pharmaceutical compounds.
  • Industry:

Mechanism of Action

The mechanism of action of 4-(Pent-4-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the pent-4-en-1-yl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(Pent-1-en-1-yl)benzoic acid
  • 4-(But-3-en-1-yl)benzoic acid
  • 4-(Hex-5-en-1-yl)benzoic acid

Comparison: 4-(Pent-4-en-1-yl)benzoic acid is unique due to the position of the double bond in the pentenyl group. This structural feature can influence its reactivity and interactions compared to similar compounds. For instance, 4-(Pent-1-en-1-yl)benzoic acid has the double bond at a different position, which may result in different chemical and biological properties .

Properties

IUPAC Name

4-pent-4-enylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h2,6-9H,1,3-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVICKEGWUPLISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1.9 g of p-(4-pentenyl)benzonitrile and a 10% solution of potassium hydroxide in diethylene glycol was boiled at 180° C. for 2 hours. The reaction mixture was then cooled to room temperature, adjusted to pH 3 with 23% hydrochloric acid, diluted with water and extracted four times with methylene chloride. The organic phases were washed twice with water, dried over magnesium sulphate, filtered and concentrated, whereby 2.12 g of p-(4-pentenyl)benzoic acid were isolated as brown crystals.
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Synthesis routes and methods II

Procedure details

n-Butyl lithium (100 ml of 2.5M solution in hexane, 0.25 mol) was added to a stirred solution of diisopropylamine (35 ml, 0.25 mol) in dry tetrahydrofuran (250 ml) at -78° C. under a nitrogen atmosphere. The solution was allowed to warm up to -5° C., stirred for 30 minutes, cooled back to -78° C., and treated with p-toluic acid (17.0 g, 0.125 mol) in portions over 2 hours. The resulting mixture was allowed to warm up to -5° C. and stirred for 30 minutes. The resulting black solution was again cooled to -78° C. and treated dropwise with a solution of 4-bromobutene (17 ml, 0.166 mol) in dry tetrahydrofuran (100 ml) over 1 hour. The resulting yellow solution was allowed to warm up to room temperature and stirred for an additional 12 hours. The solvent was evaporated off under reduced pressure and the residue was treated with hydrochloric acid (500 ml of 5M) and extracted with dichloromethane (3×300 ml). The combined extracts were washed with water (2×250 ml), brine (250 ml) and dried over sodium sulfate. The solvent was evaporated off under reduced pressure to give crude 4-(4-pentenyl)benzoic acid as a solid.
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